molecular formula C17H22O3 B12574363 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- CAS No. 616240-09-6

6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)-

Cat. No.: B12574363
CAS No.: 616240-09-6
M. Wt: 274.35 g/mol
InChI Key: URTLNCAUEDFVLO-UHFFFAOYSA-N
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Description

6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- is a chemical compound with the molecular formula C17H22O3 It is known for its unique structure, which includes a decyne backbone with a hydroxy group and a phenylmethoxy group attached

Preparation Methods

The synthesis of 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable alkyne with a ketone in the presence of a catalyst. The reaction conditions typically include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

    Medicine: Potential applications in drug development and design. Its reactivity and functional groups can be modified to create new pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenylmethoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its full potential .

Comparison with Similar Compounds

When compared to similar compounds, 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- stands out due to its unique combination of functional groups and reactivity. Similar compounds include:

These comparisons highlight the uniqueness of 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- and its potential for various applications.

Properties

CAS No.

616240-09-6

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

2-hydroxy-9-phenylmethoxydec-6-yn-5-one

InChI

InChI=1S/C17H22O3/c1-14(18)11-12-17(19)10-6-7-15(2)20-13-16-8-4-3-5-9-16/h3-5,8-9,14-15,18H,7,11-13H2,1-2H3

InChI Key

URTLNCAUEDFVLO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C#CCC(C)OCC1=CC=CC=C1)O

Origin of Product

United States

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